molecular formula C7H7Cl2NO2S B7806210 Benzenesulfonamide, 3,4-dichloro-N-methyl- CAS No. 5836-54-4

Benzenesulfonamide, 3,4-dichloro-N-methyl-

Cat. No.: B7806210
CAS No.: 5836-54-4
M. Wt: 240.11 g/mol
InChI Key: HRRNFMGIBBKSTL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3,4-dichloro-N-methyl- is a useful research compound. Its molecular formula is C7H7Cl2NO2S and its molecular weight is 240.11 g/mol. The purity is usually 95%.
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Mechanism of Action

3,4-Dichloro-N-methylbenzenesulfonamide, also known as Benzenesulfonamide, 3,4-dichloro-N-methyl-, N-Methyl-3,4-dichlorobenzene sulfonamide, 3,4-Dichloro-N-methyl-benzenesulfonamide, 3,4-dichloro-N-methylbenzene-1-sulfonamide, or NSC9991, is a unique chemical compound with potential biological activity.

Target of Action

The primary targets of 3,4-dichloro-N-methylbenzenesulfonamide are currently unknown .

Biological Activity

Benzenesulfonamide, 3,4-dichloro-N-methyl- is a compound that has garnered attention for its diverse biological activities. This article explores its effects on cardiovascular health, cancer cell proliferation, and other biological interactions based on recent research findings.

Cardiovascular Effects

Recent studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study by Alvarez-Ramirez et al. utilized an isolated rat heart model to assess the impact of benzenesulfonamide and its derivatives on these parameters.

Key Findings:

  • Experimental Design : The study involved several groups, including a control group receiving only Krebs-Henseleit solution and groups receiving various sulfonamide compounds at a dose of 0.001 nM.
  • Results : The compound 4-(2-amino-ethyl)-benzenesulfonamide showed a significant decrease in both perfusion pressure and coronary resistance compared to other derivatives and control conditions. This suggests a potential mechanism involving the interaction with calcium channels, which could lead to vasodilation and reduced vascular resistance .
GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-No effect
IIBenzenesulfonamide0.001Moderate decrease
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minor decrease
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001Minor decrease
V4-(2-Amino-ethyl)-benzenesulfonamide0.001Significant decrease
VI4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001Minor decrease

These results indicate that the interaction of benzenesulfonamide derivatives with specific biomolecules may significantly alter cardiovascular function.

Anticancer Activity

In addition to its cardiovascular effects, benzenesulfonamide derivatives have shown promise in cancer research. A study highlighted the activity of various sulfonamides against different cancer cell lines, revealing that some compounds exhibited selective cytotoxicity.

Case Study:

  • Compound Evaluation : A specific derivative was tested against MDA-MB-231 triple-negative breast cancer cells and non-cancerous MCF10A cells.
  • Results : The compound demonstrated a potent inhibitory effect on the proliferation of MDA-MB-231 cells with an IC50 value of 0.126μM0.126\,\mu M, while showing significantly less effect on the non-cancerous cell line (19-fold difference) . This selectivity suggests a potential therapeutic window for targeting aggressive cancer types without affecting normal cells.

The mechanisms underlying the biological activities of benzenesulfonamide derivatives are multifaceted. Research indicates that these compounds may act through several pathways:

  • Calcium Channel Interaction : Some studies suggest that these compounds can interact with calcium channels, leading to changes in vascular resistance and blood pressure regulation .
  • Cell Proliferation Inhibition : The ability to inhibit cell proliferation in cancer cells suggests involvement in pathways regulating cell cycle progression and apoptosis .
  • Matrix Metalloproteinase Inhibition : Certain derivatives have shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Recent studies have highlighted the potential of benzenesulfonamide derivatives as effective anticancer agents. For instance, a study demonstrated that a sulfonamide-based chalcone derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and AGS cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating substantial potency against cancer cells. The mechanism of action involved cell cycle arrest and apoptosis induction, evidenced by increased late apoptotic cell percentages at higher concentrations .

Case Study: Induction of Apoptosis
A specific derivative, identified as compound 5 in the study, was able to induce apoptosis in AGS cells significantly. The treatment led to a marked increase in late apoptotic cells from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL . This suggests that benzenesulfonamide derivatives can effectively trigger programmed cell death in cancerous cells.

Enzyme Inhibition

Carbonic Anhydrase Inhibition
Benzenesulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. A recent synthesis of aryl thiazolone–benzenesulfonamides showed promising results, with IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II . The selectivity for CA IX over CA II highlights its potential in targeted cancer therapies.

Table: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
4eCA IX10.93
4gCA IX25.06
4hCA II1.55

Cardiovascular Research

Effects on Perfusion Pressure
Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study using an isolated rat heart model demonstrated that specific derivatives could decrease perfusion pressure significantly compared to controls . This suggests potential therapeutic applications in managing cardiovascular conditions.

Table: Biological Activity on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Benzenesulfonamide0.001Control
4-(2-amino-ethyl)-benzenesulfonamide0.001Decreased
2-hydrazinocarbonyl-benzenesulfonamide0.001Decreased

Mechanistic Studies

Molecular Docking Studies
Molecular modeling studies have been employed to understand the binding interactions of benzenesulfonamides with target proteins such as carbonic anhydrase IX . These studies provide insights into the pharmacokinetic properties and potential side effects of these compounds.

Properties

IUPAC Name

3,4-dichloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNFMGIBBKSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973924
Record name 3,4-Dichloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5836-54-4
Record name Eulan BL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloro-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methylamine hydrochloride (5.5 g, 81.46 mmol) was dissolved in DCM (300 ml), and Et3N (40 ml, 285.11 mmol) was added thereto. The reaction solution was then cooled to 0° C.; 3,4-dichlorobenzenesulfonyl chloride (20.00 g, 81.46 mmol) dissolved in DCM (50 ml) was then added dropwise, and stirring was carried out overnight at room temperature (TLC monitoring, silica gel, ethyl acetate). When the reaction was complete, 0.5 N HCl was added, the phases were separated, and the organic phase was washed with water and dried (sodium sulfate). The solvent was removed using a rotary evaporator. Purification was carried out by column chromatography on silica gel (gradient heptane/ethyl acetate 4:1 to 2:1).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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